molecular formula C5HCl4FN2 B6305899 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine CAS No. 84588-72-7

4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine

Cat. No.: B6305899
CAS No.: 84588-72-7
M. Wt: 249.9 g/mol
InChI Key: DNTAPMKKKQFLNW-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of chlorine, fluorine, and dichloromethyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 4,5-dichloropyrimidine with dichloromethyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of the hydrogen atoms with chlorine and fluorine atoms .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation can produce pyrimidine oxides .

Scientific Research Applications

4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloro-2-methyl-3(2H)-pyridazinone
  • 4,5-Dichloro-6-ethylpyrimidine
  • 4,5-Dichloro-6-methyl-2-pyrimidinamine

Uniqueness

Compared to similar compounds, 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine is unique due to the presence of both dichloromethyl and fluorine groups. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

4,5-dichloro-6-(dichloromethyl)-2-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl4FN2/c6-1-2(3(7)8)11-5(10)12-4(1)9/h3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTAPMKKKQFLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)F)C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl4FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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